molecular formula C18H16N4OS B2361581 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1170512-82-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2361581
CAS RN: 1170512-82-9
M. Wt: 336.41
InChI Key: OXUXKIXJBNXNBT-UHFFFAOYSA-N
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Description

“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds . Further analysis would require more specific information about the compound.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Safety and Hazards

Compounds similar to “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide” have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

Future research could focus on synthesizing simpler molecules with more suitable drug-like properties . This could involve maintaining the central 2-aminothiazole core but shrinking the overall structure .

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-10-7-8-11(2)16-14(10)20-18(24-16)21-17(23)15-12(3)19-13-6-4-5-9-22(13)15/h4-9H,1-3H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUXKIXJBNXNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=C(N=C4N3C=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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